molecular formula C13H20N2O2 B14842393 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine

2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14842393
M. Wt: 236.31 g/mol
InChI Key: FAXVMIIPSGIMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O2. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as tert-butyl alcohol, cyclopropyl bromide, and methylamine under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is often synthesized in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12-11(14-4)10(7-8-15-12)16-9-5-6-9/h7-9,14H,5-6H2,1-4H3

InChI Key

FAXVMIIPSGIMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1NC)OC2CC2

Origin of Product

United States

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